molecular formula C11H24N2 B15277497 N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine

Katalognummer: B15277497
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: VCUPVGSLQPSMLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a cyclohexyl ring, which is further connected to a propan-2-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine typically involves the reaction of cyclohexylmethylamine with propan-2-amine under specific conditions. One common method involves the use of a reductive amination process, where the cyclohexylmethylamine is reacted with formaldehyde and propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylmethyl ketones, while substitution reactions can produce various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The cyclohexyl ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the aminomethyl and propan-2-amine groups.

    Propan-2-amine: Contains the propan-2-amine moiety but lacks the cyclohexyl and aminomethyl groups.

    N-Methylcyclohexylamine: Similar but has a methyl group instead of the aminomethyl group.

Uniqueness

N-((4-(Aminomethyl)cyclohexyl)methyl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclohexyl ring and the aminomethyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C11H24N2

Molekulargewicht

184.32 g/mol

IUPAC-Name

N-[[4-(aminomethyl)cyclohexyl]methyl]propan-2-amine

InChI

InChI=1S/C11H24N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h9-11,13H,3-8,12H2,1-2H3

InChI-Schlüssel

VCUPVGSLQPSMLF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1CCC(CC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.